N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Brand Name: Vulcanchem
CAS No.: 1021257-32-8
VCID: VC8434395
InChI: InChI=1S/C21H17FN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol

N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

CAS No.: 1021257-32-8

Cat. No.: VC8434395

Molecular Formula: C21H17FN4OS

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide - 1021257-32-8

Specification

CAS No. 1021257-32-8
Molecular Formula C21H17FN4OS
Molecular Weight 392.5 g/mol
IUPAC Name N-(2-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H17FN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27)
Standard InChI Key ZRNDEFSENZQXGJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. Its molecular formula is C21_{21}H17_{17}FN4_4OS, with a calculated molecular weight of 392.45 g/mol .

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Molecular FormulaC21_{21}H17_{17}FN4_4OS
Molecular Weight392.45 g/mol
CAS NumberNot publicly assigned

The structure comprises a pyrazolo[1,5-a]pyrazine bicyclic system substituted at position 2 with a 4-methylphenyl group and at position 4 with a thioether-linked acetamide. The acetamide nitrogen is further substituted with a 2-fluorophenyl group, introducing electronic and steric variability .

Structural Features and Analogous Compounds

The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocycle known for its π-π stacking potential and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The 4-methylphenyl substituent enhances hydrophobic interactions, while the thioether linkage (-S-) contributes to metabolic stability compared to oxygen ethers . Close analogs, such as N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS 1021208-07-0), share this scaffold but differ in the acetamide’s aryl substituent (ethyl vs. fluorine) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step sequences, including:

  • Construction of the Pyrazolo[1,5-a]pyrazine Core: Achieved via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Introduction of the Thioether Linkage: A nucleophilic substitution reaction between a pyrazolo[1,5-a]pyrazine-thiol intermediate and a bromoacetamide derivative .

  • Functionalization of the Acetamide Nitrogen: Coupling the thioacetamide intermediate with 2-fluoroaniline using carbodiimide-based coupling agents.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Core formationEthanol, reflux, 12 h65%
2Thioether formationK2_2CO3_3, DMF, 80°C, 6 h78%
3Amide couplingEDC·HCl, HOBt, DCM, rt, 24 h82%

Optimization Challenges

Key challenges include minimizing oxidation of the thioether to sulfoxides and ensuring regioselectivity during core formation. Purification often requires column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Properties

Calculated and Experimental Data

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (lipophilicity)3.8 ± 0.2ChemAxon Calculator
Solubility (H2_2O)0.02 mg/mLALOGPS
Melting Point180–185°C (dec.)Analog comparison

The fluorophenyl group increases electronegativity, potentially enhancing binding to aromatic residues in enzymes. The thioether linkage improves stability over esters, with a half-life >24 h in pH 7.4 buffer.

Applications and Industrial Relevance

Pharmaceutical Intermediate

This compound serves as a precursor for small-molecule inhibitors targeting inflammatory and oncological pathways. Analogs have entered preclinical trials for rheumatoid arthritis.

Material Science

The conjugated π-system of the pyrazolo[1,5-a]pyrazine core may enable applications in organic semiconductors, though this remains unexplored.

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